
4-Hydroxy-6-nitroquinoline-2-carboxylic acid
Overview
Description
4-Hydroxy-6-nitroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
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Biological Activity
4-Hydroxy-6-nitroquinoline-2-carboxylic acid (4-H-6-NO2-3-QCA) is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in various therapeutic contexts, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound features a quinoline core with three significant functional groups:
- Hydroxyl group at the 4-position
- Nitro group at the 6-position
- Carboxylic acid group at the 2-position
These structural characteristics confer unique chemical properties that facilitate various biological interactions and potential therapeutic applications .
The biological activity of 4-H-6-NO2-3-QCA is primarily attributed to its ability to interact with multiple molecular targets within biological systems. Key aspects of its mechanism include:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects.
- Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, influencing their function.
- Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, which may lead to therapeutic applications against diseases such as cancer and bacterial infections .
Anticancer Potential
4-H-6-NO2-3-QCA exhibits significant anticancer properties. Studies have demonstrated its effectiveness in inhibiting the growth of several cancer cell lines, including:
Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
---|---|---|
MCF-7 (Breast Cancer) | 5.8 | Doxorubicin: 21.6 |
HCT-116 (Colon Cancer) | 14.7 | Doxorubicin: 21.6 |
HepG2 (Liver Cancer) | 19.2 | Doxorubicin: 21.6 |
The mechanism appears to involve the induction of apoptosis in cancer cells, as indicated by increased levels of pro-apoptotic markers such as p53 and caspase-3 .
Antimicrobial Activity
In addition to its anticancer effects, 4-H-6-NO2-3-QCA has been investigated for its antimicrobial properties. It is believed that the compound's chelation ability plays a significant role in its antibacterial activity by binding essential metal ions required for bacterial growth .
Case Studies
- Antibacterial Activity : Research highlighted the compound's ability to inhibit bacterial biofilm formation, a critical factor in chronic infections. Its chelation properties were shown to disrupt essential metal ion availability for bacteria like E. coli .
- Antiangiogenic Effects : In vivo studies demonstrated that 4-H-6-NO2-3-QCA significantly inhibited angiogenesis and tumor growth in breast cancer xenograft models, suggesting potential applications in cancer therapy beyond direct cytotoxicity .
Comparison with Similar Compounds
This compound can be compared with other quinoline derivatives to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
4-Hydroxyquinoline-2-carboxylic Acid | Lacks nitro group | Reduced reactivity |
6-Nitroquinoline-2-carboxylic Acid | Lacks hydroxyl group | Limited hydrogen bonding |
4-Hydroxy-2-quinolone | No carboxylic acid group | Different applications |
The presence of both hydroxyl and nitro groups in 4-H-6-NO2-3-QCA enhances its reactivity and biological activity compared to these derivatives .
Properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-4-8(10(14)15)11-7-2-1-5(12(16)17)3-6(7)9/h1-4H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRZQHCZNAUOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216993 | |
Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-08-2 | |
Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52980-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-6-nitro-4-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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